1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine
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Overview
Description
1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is a compound that belongs to the class of heterocyclic organic compounds. It features a piperidine ring substituted with a benzoyl group and a 1,3,4-oxadiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have various biological activities
Mode of Action
It’s worth noting that the oxadiazole moiety is a common feature in many bioactive compounds and is known to interact with various biological targets . The exact interaction of this compound with its targets would require further investigation.
Biochemical Pathways
Compounds containing the oxadiazole moiety have been reported to influence a wide range of biochemical pathways
Pharmacokinetics
The oxadiazole moiety is known to enhance the bioavailability of many drugs
Result of Action
Compounds with similar structures have been reported to exhibit various biological activities . The specific effects of this compound would require further investigation.
Action Environment
Environmental factors such as ph, temperature, and the presence of other molecules can often influence the action of bioactive compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the benzoyl group: The piperidine ring can be benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Coupling of the oxadiazole and piperidine rings: This step involves the nucleophilic substitution reaction where the oxadiazole ring is introduced to the piperidine ring.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzoyl and oxadiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzoyl chloride in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various functional groups depending on the substituent used.
Scientific Research Applications
1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 1-benzoyl-4-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine
- 1-benzoyl-4-(5-methyl-1,3,4-oxadiazol-2-yl)piperidine
- 1-benzoyl-4-(5-ethyl-1,3,4-oxadiazol-2-yl)piperidine
Uniqueness
1-benzoyl-4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties
Properties
IUPAC Name |
[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-17(14-4-2-1-3-5-14)20-10-8-13(9-11-20)16-19-18-15(22-16)12-6-7-12/h1-5,12-13H,6-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXOYKDFABUIRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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